3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine
Description
3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-17(2)19-9-8-10-20(15-19)28-23-21-12-11-18(3)27-24(21)26-16-22(23)25(30)29-13-6-4-5-7-14-29/h8-12,15-17H,4-7,13-14H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYBMFFXZZAPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
3.1. Rearrangement Reactions
The compound exhibits interesting rearrangement properties influenced by its substituents:
- Nucleophilic Substitution : The azepane moiety can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present. This reaction can lead to the formation of new derivatives with varying biological activities.
- Rearrangement Mechanism : Studies have shown that rearrangements occur under specific conditions, particularly when cyclic amines are involved. For instance, when primary amines react with carbonyl groups in the presence of heat, they can facilitate rearrangements that yield new products such as Schiff bases or other functionalized derivatives .
3.2. Influence of Substituents
The nature of substituents significantly affects the reactivity and stability of the compound:
- Steric Effects : The presence of bulky groups at specific positions can hinder nucleophilic attacks or rearrangements due to steric hindrance. For example, compounds with larger alkyl groups at the 7th position on the naphthyridine ring show slower rearrangement rates compared to those with smaller groups like methyl .
- Electronic Effects : Electron-donating or withdrawing groups can alter the electronic density on the naphthyridine ring, influencing its reactivity towards electrophiles and nucleophiles.
4.2. Rearrangement Yields Based on Substituent Size
| Substituent Size | Rearrangement Time (h) | Yield (%) |
|---|---|---|
| Methyl | ~5 | 67 |
| Isopropyl | ~15 | 59 |
| Benzyl | >15 | 55 |
Scientific Research Applications
3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its naphthyridine core, which is known for its biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The naphthyridine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(azepane-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine
- 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methyl)phenyl]-1,8-naphthyridin-4-amine
Uniqueness
3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
The compound 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential and mechanisms of action, based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A naphthyridine core , which is recognized for its role in various biological activities.
- An azepane ring , contributing to the compound's interaction with biological targets.
- A propan-2-ylphenyl group , which may influence its pharmacokinetic properties.
Biological Activity Overview
-
Anticancer Properties :
- Naphthyridine derivatives have been shown to exhibit anticancer activity. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A study indicated that naphthyridine derivatives could inhibit specific kinases involved in cancer progression, suggesting a potential role in targeted cancer therapy .
-
Antimicrobial Activity :
- The compound may possess antimicrobial properties. Research indicates that naphthyridine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function .
- In vitro studies have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting specific kinases, the compound can disrupt signaling pathways that are crucial for cell survival and proliferation.
- DNA Intercalation : The planar structure of the naphthyridine moiety allows for intercalation into DNA, potentially leading to mutagenic effects or triggering apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of naphthyridine derivatives similar to the compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
